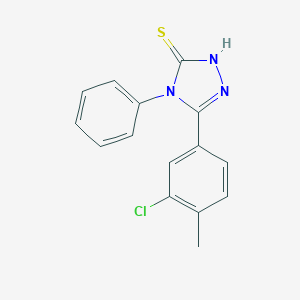
5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CMPT) is a small molecule that has recently gained attention in the scientific community due to its potential applications in various research fields. CMPT is a sulfur-containing heterocyclic compound that can be synthesized in a relatively simple and cost-effective manner. CMPT has been studied for its potential use in scientific research applications, such as drug design and development, as well as for its biochemical and physiological effects. We will also discuss the advantages and limitations of using CMPT in laboratory experiments, as well as potential future directions for research.
Wissenschaftliche Forschungsanwendungen
Application in Plant Pathology
- Specific Scientific Field : Plant Pathology
- Summary of the Application : The compound “N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide”, which is structurally similar to “5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol”, has been studied for its antifungal activity . It was used as a systemic acquired resistance (SAR) inducer against Stagonosporopsis citrulli, the causal agent of gummy stem blight (GSB) disease of watermelon .
- Methods of Application or Experimental Procedures : The study evaluated the direct antifungal activity of the compound against S. citrulli in vitro. The compound completely inhibited the mycelial growth of S. citrulli at concentrations of ≥100 ppm . A single foliar application of the compound at ≥10 ppm, 48 hours before or after pathogen inoculation, significantly reduced disease severity of watermelon seedlings inoculated with a 10^5/ml conidial suspension of S. citrulli .
- Results or Outcomes : The study suggests direct antifungal activity of the compound, indicating a new mode of action against GSB disease of watermelon . The efficacy of foliar application of the compound was affected by concentration and frequency of application .
Application in Organic Synthesis
- Specific Scientific Field : Organic Synthesis
- Summary of the Application : The compound “5-(3-chloro-4-methylphenyl)-2-furaldehyde”, which is structurally similar to “5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol”, is used in organic synthesis . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. As such, it is difficult to provide a detailed description without a specific context. However, the compound is typically used as a building block in the synthesis of larger, more complex organic molecules .
- Results or Outcomes : The outcomes obtained would also depend on the specific synthesis being carried out. In general, the use of this compound in organic synthesis could lead to the production of a wide range of organic compounds with potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science .
Application in Chemical Synthesis
- Specific Scientific Field : Chemical Synthesis
- Summary of the Application : The compound “5-(3-chloro-4-methylphenyl)-2-furaldehyde”, which is structurally similar to “5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol”, is used in chemical synthesis . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. As such, it is difficult to provide a detailed description without a specific context. However, the compound is typically used as a building block in the synthesis of larger, more complex organic molecules .
- Results or Outcomes : The outcomes obtained would also depend on the specific synthesis being carried out. In general, the use of this compound in chemical synthesis could lead to the production of a wide range of organic compounds with potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science .
Eigenschaften
IUPAC Name |
3-(3-chloro-4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-7-8-11(9-13(10)16)14-17-18-15(20)19(14)12-5-3-2-4-6-12/h2-9H,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKGFMLZJCDCQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

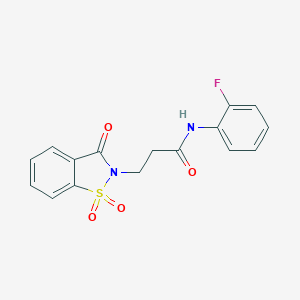
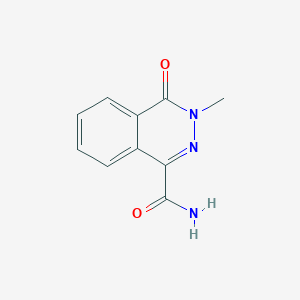
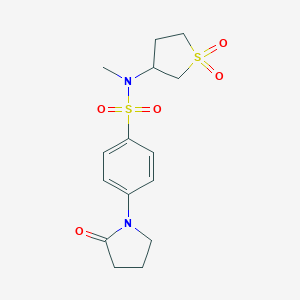
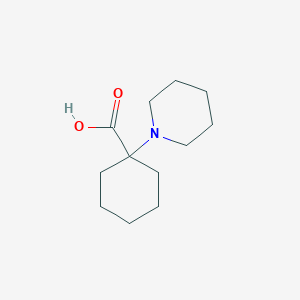
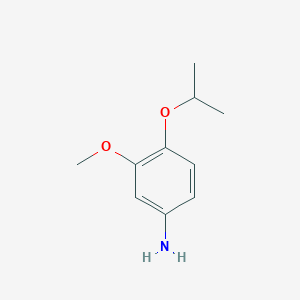
![1-[2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-methylthiourea](/img/structure/B479688.png)
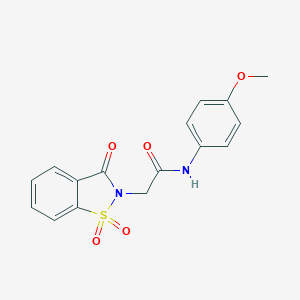
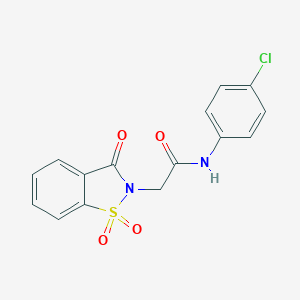
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B479730.png)
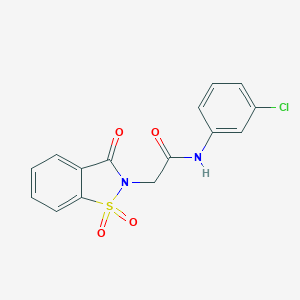
![N-bicyclo[2.2.1]hept-2-yl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B479739.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(3-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B479795.png)
![2-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B479804.png)
![2-(3-chloro-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B479814.png)